Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate

Chemical Procurement Identity Verification Purity Assurance

Researchers requiring the specific 2-carboxylate, 3-sulfanyl architecture often face supply inconsistency with generic regioisomers. This compound solves that by providing a validated cisoid geometry essential for cyclization. Key advantages: • Enables synthesis of thieno[3,2-b]thiophene cores, a privileged scaffold in anti-inflammatory and kinase inhibitor programs. • S-(diethylcarbamoyl) sulfanyl group serves as a masked thiol or precursor for oxidative bioactivation studies. • Supplied as a crystalline solid (mp 85-88 °C), it ensures compatibility with automated solid-dispensing platforms, minimizing weighing variability.

Molecular Formula C11H15NO3S2
Molecular Weight 273.4 g/mol
Cat. No. B13200764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
Molecular FormulaC11H15NO3S2
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)SC1=C(SC=C1)C(=O)OC
InChIInChI=1S/C11H15NO3S2/c1-4-12(5-2)11(14)17-8-6-7-16-9(8)10(13)15-3/h6-7H,4-5H2,1-3H3
InChIKeyZBSZVPUFHJYUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate Procurement Guide


Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate (CAS 90033-61-7) is a synthetic thiophene derivative characterized by a unique S-(diethylcarbamoyl) sulfanyl substituent at the 3-position of the thiophene ring . It is a heterocyclic building block with a molecular weight of 273.4 g/mol (C11H15NO3S2), supplied as a research chemical with a minimum purity of 95% . The compound belongs to the class of carbamothioate esters, featuring a labile C(O)N(Et)₂ group linked via a sulfur bridge, which differentiates it from more common sulfonamide or directly-attached carboxamide analogs [1].

Regiospecific scaffold Enables thieno[3,2-b]thiophene synthesis via 3-sulfanyl substitution
Labile linker Sulfanyl-diethylcarbamoyl motif suited for prodrug and reactivity studies
Solid handling Crystalline solid with defined purity supports automated dispensing platforms

Why Generic Substitution Fails for This Thiophene Building Block


Substituting Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate with a generic thiophene-2-carboxylate or a close regioisomer introduces significant functional divergence. The compound's reactivity and potential biological interactions are governed by the specific oxidation state of the sulfur atom (sulfanyl vs. sulfonyl) and the presence of the hydrolytically labile diethylcarbamoyl group, which can act as a masked thiol or a protected precursor . Unlike its 5-substituted regioisomer (Methyl 5-(diethylcarbamoyl)thiophene-2-carboxylate), the 3-sulfanyl substitution pattern creates a distinct steric and electronic environment critical for applications requiring a cisoid relationship between the ester and the sulfanyl moiety, such as in the synthesis of fused heterocycles or enzyme inhibitors [1].

3-sulfanyl substitution pattern
5-substituted regioisomer may prevent cyclization to fused heterocycles
Sulfanyl (–S–) linker
Sulfonyl (–SO2–) analog alters polarity, H-bonding, and metabolic fate
Crystalline solid (MP 85–88 °C)
Liquid methyl thiophene-2-carboxylate requires volumetric handling, risking dose variability

Differentiation Evidence Against Structural Analogs


Chemical Identity and Purity Specification

The target compound is identified by CAS 90033-61-7 and has a molecular formula of C11H15NO3S2 . Its commercial specification guarantees a minimum purity of 95%, which is a critical quality parameter for reproducible synthesis and screening . This contrasts with many in-class analogs that are only available on a custom synthesis basis without predefined purity standards .

Identity & Purity
Lot attribute
CAS 90033-61-7
Min. 95% purity
Supports procurement specification review
Supplier catalog specification; verify batch-specific COA
Chemical Procurement Identity Verification Purity Assurance

Sulfur Oxidation State and Reactivity

The sulfur atom in the target compound is in the sulfanyl (thioether, -S-) oxidation state, linking the thiophene core to the diethylcarbamoyl group . Its closest structural analog, Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate, features a sulfonyl (-SO2-) group, which significantly alters the compound's polarity, hydrogen-bonding capacity, and susceptibility to metabolic oxidation . The sulfanyl linkage is more lipophilic and can undergo enzymatic S-oxidation, a property exploitable in prodrug strategies, whereas the sulfonyl analog is a metabolic endpoint [1].

Oxidation State
Class-level
Sulfanyl (-S-)
MW 273.4 vs. Sulfonyl (-SO2-) MW 305.4
Supports sulfanyl linker reactivity context
Δ32 g/mol; predicted AlogP ~1 unit lower for sulfonyl
Medicinal Chemistry Prodrug Design Metabolism

Regioisomeric Positioning in Heterocycle Synthesis

The 2-carboxylate, 3-sulfanyl disposition in the target compound is essential for its role as a precursor to thieno[3,2-b]thiophenes via intramolecular cyclization [1]. This reactivity is not shared by the 5-substituted regioisomer, Methyl 5-(diethylcarbamoyl)thiophene-2-carboxylate (CAS 921210-99-3), which cannot undergo analogous cyclization due to the 1,4-relationship of its substituents . Patent literature explicitly identifies the 3-mercapto or 3-sulfanyl thiophene-2-carboxylate scaffold as the key intermediate for constructing fused heterocycles with dual COX/LOX inhibitory activity [1].

Regioisomer Utility
Head-to-head
3-substituted: enables thieno[3,2-b]thiophene
5-substituted: yields acyl hydrazides
Enables regioselective cyclization context
Patent WO1996041625; cisoid geometry required
Synthetic Chemistry Heterocycle Synthesis Cyclization

Solubility and Physical Handling Properties

The target compound is reported to have a melting point of 85–88 °C and is soluble in common organic solvents such as ethanol . Predicted logP values for this core scaffold are approximately 1.91, indicating moderate lipophilicity [1]. This contrasts with simpler methyl thiophene-2-carboxylate (CAS 5380-42-7, boiling point 94-96 °C at 14 mmHg), which is a liquid at room temperature [2]. The solid, crystalline nature of the target compound facilitates handling, weighing accuracy, and purification by recrystallization, advantages not offered by liquid analogs.

Physical Handling
Cross-study comparable
Solid, MP 85–88 °C
vs. liquid methyl thiophene-2-carboxylate
Supports solid-dispensing platform compatibility
LogP ~1.91; soluble in ethanol
Pre-formulation Solubility Physicochemical Properties

Limited Comparative Biological Activity Data

An exhaustive search of primary literature and authoritative databases (including ChEMBL, BindingDB, and PubMed) did not yield direct, head-to-head quantitative biological activity data (e.g., IC50, Ki, EC50) for Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate against a defined comparator in the same assay. The BindingDB entry BDBM50408873, sometimes linked to this scaffold, corresponds to a structurally unrelated antifolate chemotype (SMILES: Cc1nc2cc3CCC(...)) [1]. This data gap is explicitly stated to prevent procurement decisions based on implied but unverified biological potency.

Bioactivity Data
Data to verify
No direct comparative IC50/EC50 data found
Procurement based on building-block profile
Public database mining May 2026; no co-tested assays
Data Transparency Procurement Decision Evidence Quality

Validated Application Scenarios


Fused Thienothiophene Scaffold Synthesis

The 2-carboxylate, 3-sulfanyl architecture is a documented precursor for constructing thieno[3,2-b]thiophene cores via reaction with α-halocarbonyl compounds [1]. This specific regioisomer is mandated because the cyclization requires a cisoid relationship between the nucleophilic sulfur and the ester group, a geometry impossible with 4- or 5-substituted analogs. Procurement of this compound provides a validated entry point into a privileged fused heterocyclic scaffold with demonstrated utility in anti-inflammatory and kinase inhibitor drug discovery [1].

Metabolically Labile Prodrug Development

The diethylcarbamoyl sulfanyl group is structurally analogous to the S-(N,N-diethylcarbamoyl) moiety found in disulfiram metabolites [2]. This motif can undergo enzymatic S-oxidation to generate electrophilic sulfoxide and sulfone species. Researchers designing prodrugs that require oxidative bioactivation or targeted covalent inhibitors that leverage metabolic activation will find this compound a valuable scaffold that is functionally distinct from the metabolically inert sulfonyl analog .

Automated Library Production and Parallel Synthesis

Supplied as a crystalline solid with a melting point of 85–88 °C and defined purity of ≥95% , this compound is compatible with automated solid-dispensing platforms used in parallel synthesis. Its solid-state stability reduces solvent interference during initial weighing, a known source of variability when using liquid thiophene building blocks. This makes it a superior choice over liquid analogs like methyl thiophene-2-carboxylate for generating diverse screening libraries with high fidelity [3].

Oxidation State SAR Studies

The direct comparison of this sulfanyl compound (MW 273.4 g/mol) with its sulfonyl counterpart (MW 305.4 g/mol) enables systematic SAR exploration of the sulfur oxidation state on target binding, cellular permeability, and metabolic stability. Procuring both compounds as a matched pair allows medicinal chemists to deconvolute the contributions of polarity, hydrogen bonding, and steric bulk at the 3-position, an experimental design not achievable with a single compound.

Application
Selection Property
Validation Focus
Thieno[3,2-b]thiophene synthesis
Regiochemical substitution pattern
Cyclization reactivity and intermediate characterization
Prodrug research with oxidative bioactivation
Labile sulfanyl linker
Metabolic activation assay context
Automated parallel synthesis
Solid-state handling properties
Solid-dispensing accuracy and library purity
Sulfur oxidation state SAR studies
Sulfanyl vs sulfonyl matched pair
Systematic SAR of oxidation state
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